[3-(1-Aminoethyl)phenyl]boronic acid
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Overview
Description
[3-(1-Aminoethyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups.
Preparation Methods
The synthesis of [3-(1-Aminoethyl)phenyl]boronic acid typically involves the reaction of 3-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
[3-(1-Aminoethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[3-(1-Aminoethyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [3-(1-Aminoethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The molecular pathways involved include the inhibition of specific enzymes and the modulation of biological processes through the formation of boronate esters .
Comparison with Similar Compounds
[3-(1-Aminoethyl)phenyl]boronic acid can be compared with other boronic acids such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the aminoethyl group, which enhances its reactivity and specificity in certain applications . Similar compounds include:
- Phenylboronic acid
- Benzylboronic acid
- 4-(1-Aminoethyl)phenylboronic acid
These compounds differ in their substituents and reactivity, making this compound a valuable compound for specific research and industrial applications.
Properties
CAS No. |
1096358-77-8 |
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Molecular Formula |
C8H12BNO2 |
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[3-(1-aminoethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3 |
InChI Key |
DHOZTVUYIMUKBO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origin of Product |
United States |
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